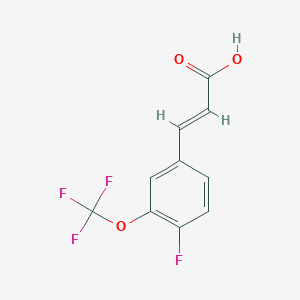

4-Fluoro-3-(trifluoromethoxy)cinnamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a chemical compound with the following properties:

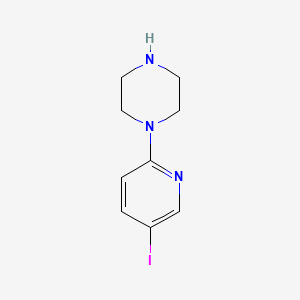

- IUPAC Name : (2E)-3-[4-fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid

- Molecular Formula : C<sub>10</sub>H<sub>6</sub>F<sub>4</sub>O<sub>3</sub>

- Molecular Weight : 250.15 g/mol

- CAS Number : 886501-38-8

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid consists of a cinnamic acid backbone with a fluorine atom and a trifluoromethoxy group attached. The compound’s structure plays a crucial role in its properties and reactivity.

Chemical Reactions Analysis

While detailed chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of cinnamic acids. These may include esterification, amidation, and other transformations.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 98%

- Storage Temperature : Ambient temperature

- InChI Code : InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14

科学的研究の応用

Fluorinated Compounds in Medicinal Research

4-Fluoro-3-(trifluoromethoxy)cinnamic acid belongs to the family of cinnamic acids, which have been studied extensively for their medicinal properties, particularly in anticancer research. Cinnamic acid derivatives, owing to their chemical structure that allows for various reactive sites, have been identified as traditional and synthetic antitumor agents. Research has demonstrated the significant antitumor efficacy of various cinnamoyl derivatives, underscoring their potential in anticancer therapy. The synthesis and biological evaluation of these derivatives highlight their importance in medicinal research, offering avenues for developing novel anticancer treatments (De, Baltas, & Bedos-Belval, 2011).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental impact and degradation of polyfluoroalkyl chemicals, including compounds related to 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, have been a focus of research due to their widespread use and persistence in the environment. Studies have explored the microbial degradation pathways of these chemicals, which can transform into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), compounds known for their toxic profiles. This research is crucial for understanding the environmental fate of fluorochemicals and assessing their impacts on human health and ecosystems (Liu & Avendaño, 2013).

Fluoroalkylation Reactions in Green Chemistry

In the realm of green chemistry, fluoroalkylation reactions, including those involving compounds like 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, have gained attention for their environmental benefits. These reactions are explored for their mild, environment-friendly, and efficient incorporation of fluorinated groups into target molecules. The shift towards using water or aqueous media in fluoroalkylation presents a sustainable approach to organic synthesis, reducing the ecological footprint of chemical processes and fostering the development of greener chemical practices (Song et al., 2018).

Safety And Hazards

- Pictograms : Not specified

- Signal Word : Not specified

- Hazard Statements : Not specified

- Precautionary Statements : Not specified

- MSDS : Link to MSDS

将来の方向性

Research avenues for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid could include:

- Investigating its potential applications in pharmaceuticals or materials science.

- Assessing its reactivity with various functional groups.

- Exploring its biological effects and potential therapeutic uses.

特性

IUPAC Name |

(E)-3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJIQXFVDXRLK-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethoxy)cinnamic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)